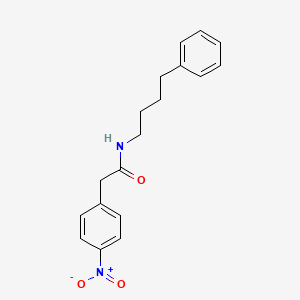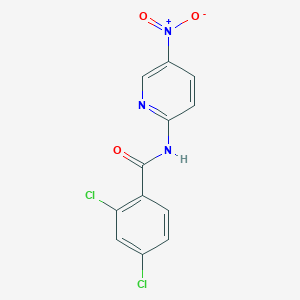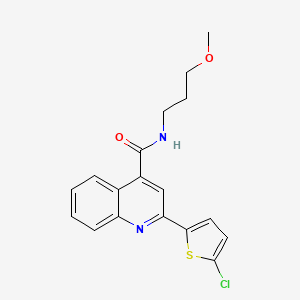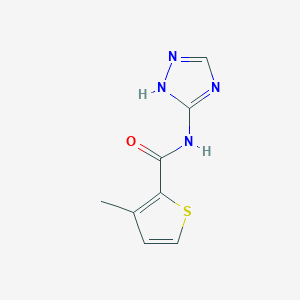
2-(4-nitrophenyl)-N-(4-phenylbutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrophenyl)-N-(4-phenylbutyl)acetamide: N-(4-phenylbutyl)-2-(4-nitrophenyl)acetamide , is a chemical compound with the following structure:
Structure: CH3C(O)NHC6H4NO2C4H9
This compound belongs to the class of acetamides and contains both an aromatic nitro group and an aliphatic butyl chain. It is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes: The synthesis of 2-(4-nitrophenyl)-N-(4-phenylbutyl)acetamide involves several steps. One common synthetic route includes the following:
Nitration of Aniline: Start by nitration of aniline (4-aminobenzene) using nitric acid to introduce the nitro group.
Acetylation: Acetylate the resulting 4-nitroaniline with acetic anhydride to form the acetamide.
Butylation: Finally, react the acetamide with 1-bromobutane or 1-chlorobutane to introduce the butyl group.
Industrial Production Methods:
Chemical Reactions Analysis
2-(4-nitrophenyl)-N-(4-phenylbutyl)acetamide: can undergo various reactions:
Reduction: Reduction of the nitro group to an amino group using reducing agents like tin and hydrochloric acid.
Substitution: Substitution reactions with other nucleophiles (e.g., amines, thiols) at the acetamide nitrogen.
Oxidation: Oxidation of the butyl group to form a carboxylic acid or other functional groups.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
This compound finds applications in:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemical Synthesis: As a building block, it contributes to the synthesis of more complex molecules.
Industry: It could be used in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action for 2-(4-nitrophenyl)-N-(4-phenylbutyl)acetamide remains an area of ongoing research. It may interact with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar functional groups (nitro, acetamide, and butyl) can be compared. Some related compounds include:
4-Nitroacetanilide: Similar structure but lacks the butyl chain.
N-Phenylacetamide: Lacks the nitro group but shares the acetamide moiety.
Properties
Molecular Formula |
C18H20N2O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-N-(4-phenylbutyl)acetamide |
InChI |
InChI=1S/C18H20N2O3/c21-18(14-16-9-11-17(12-10-16)20(22)23)19-13-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-12H,4-5,8,13-14H2,(H,19,21) |
InChI Key |
DCRICRMVIUOEDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide](/img/structure/B10974059.png)
![4-[(3-{[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}benzyl)oxy]benzonitrile](/img/structure/B10974062.png)
![Methyl 2-{[(3,4-dichlorobenzyl)carbamoyl]amino}benzoate](/img/structure/B10974064.png)

![6-Ethyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10974079.png)
![N-[2-(4-fluorophenyl)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B10974083.png)
![4-bromo-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10974100.png)
![Ethyl 2-{[(3-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B10974105.png)
![4-chloro-N,1-dimethyl-3-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10974106.png)
![4-chloro-N-[1-(3,4-dimethylphenyl)ethyl]benzamide](/img/structure/B10974112.png)
![N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B10974119.png)


![4-chloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10974141.png)
